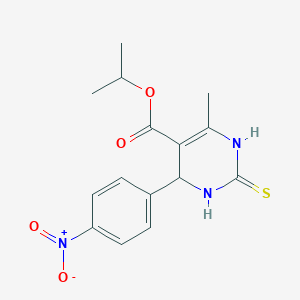
1,5,9-Tritelluracyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,9-Tritelluracyclododecane is a chemical compound that belongs to the class of organotellurium compounds It is a cyclic molecule consisting of a twelve-membered ring with three tellurium atoms positioned at the 1, 5, and 9 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9-Tritelluracyclododecane can be achieved through several methods. One common approach involves the reaction of tellurium with appropriate organic precursors under controlled conditions. For example, the reaction of tellurium tetrachloride with a suitable diene in the presence of a reducing agent can lead to the formation of the desired cyclic tellurium compound. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation of the tellurium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound from byproducts.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,9-Tritelluracyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium oxides or other higher oxidation state tellurium compounds.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states.
Substitution: The tellurium atoms in the ring can be substituted with other atoms or groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents or organometallic reagents can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tellurium dioxide, while substitution reactions can produce a variety of organotellurium derivatives.
Wissenschaftliche Forschungsanwendungen
1,5,9-Tritelluracyclododecane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in organic synthesis.
Biology: The compound’s unique properties make it a candidate for studying biological interactions involving tellurium.
Medicine: Research is ongoing into the potential use of organotellurium compounds in pharmaceuticals, particularly for their antioxidant and anticancer properties.
Industry: It is used in the development of advanced materials, including semiconductors and catalysts.
Wirkmechanismus
The mechanism by which 1,5,9-Tritelluracyclododecane exerts its effects involves interactions with molecular targets such as enzymes and cellular components. The tellurium atoms in the compound can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5,9-Triazacyclododecane: A nitrogen analog with similar ring structure but different chemical properties.
1,5,9-Trimethyl-1,5,9-triazacyclododecane: Another nitrogen analog with methyl groups attached to the nitrogen atoms.
Uniqueness
1,5,9-Tritelluracyclododecane is unique due to the presence of tellurium atoms, which impart distinct chemical and physical properties compared to its nitrogen analogs
Eigenschaften
CAS-Nummer |
184529-97-3 |
|---|---|
Molekularformel |
C9H18Te3 |
Molekulargewicht |
509.0 g/mol |
IUPAC-Name |
1,5,9-tritelluracyclododecane |
InChI |
InChI=1S/C9H18Te3/c1-4-10-6-2-8-12-9-3-7-11-5-1/h1-9H2 |
InChI-Schlüssel |
ZYQBNHSCIYURGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[Te]CCC[Te]CCC[Te]C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


propanedinitrile](/img/structure/B12581234.png)

![2,2'-[5-(11-Hydroxyundecyloxy)-1,3-phenylene]bis[(4R)-4-ethyl-2-oxazoline]](/img/structure/B12581245.png)

![Carbamic acid, [6-(methylthio)-1,2,4,5-tetrazin-3-yl]-, phenylmethyl ester](/img/structure/B12581256.png)
![Acetamide, 2,2,2-trifluoro-N-[2-[(4-methoxyphenyl)ethynyl]phenyl]-](/img/structure/B12581257.png)
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropanamide](/img/structure/B12581267.png)
![tert-Butyl[(3-iodobut-2-en-1-yl)oxy]diphenylsilane](/img/structure/B12581269.png)
![2,2'-[1,4-Phenylenebis(oxymethylene)]diquinoline](/img/structure/B12581272.png)
![N-Cyclopropyl-2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12581275.png)

propanedinitrile](/img/structure/B12581296.png)
![Silane, [8-[dimethyl(2-propenyloxy)silyl]-1,7-octadiynyl]trimethyl-](/img/structure/B12581301.png)

